molecular formula C36H56B2O4Si B1427383 9,9-Dihexyl-9H-9-silafluorene-2,7-bis(boronic acid pinacol esteR) CAS No. 852138-91-1

9,9-Dihexyl-9H-9-silafluorene-2,7-bis(boronic acid pinacol esteR)

Cat. No.: B1427383
CAS No.: 852138-91-1
M. Wt: 602.5 g/mol
InChI Key: LROKIACOFVFLQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9,9-Dihexyl-9H-9-silafluorene-2,7-bis(boronic acid pinacol ester) (CAS 852138-91-1) is a high-value boronic ester monomer specifically designed for advanced materials research and development. With a molecular weight of 602.5 g/mol and the molecular formula C₃₆H₅₆B₂O₄Si, this compound serves as a crucial building block in Suzuki-Miyaura cross-coupling reactions for constructing π-conjugated polymer architectures essential in organic electronics . The structural core of this molecule features a silafluorene unit where a silicon atom replaces the traditional bridging carbon, a modification that introduces significant geometric and electronic alterations. This substitution leads to a reduced energy gap between molecular orbitals, allowing for fine-tuning of optical and electronic properties in the resulting materials . The two boronic acid pinacol ester groups at the 2,7-positions are key to its reactivity, enabling the synthesis of linear, high-molecular-weight polymers with narrow dispersity. The pinacol ester groups offer superior hydrolytic stability, facilitating handling and storage . The dihexyl chains attached to the silicon center confer excellent solubility in common organic solvents, which is critical for solution-processing techniques, while also providing steric protection against oxidative degradation and enhancing the thermal stability of the material . This reagent is primarily used in the synthesis of semiconducting polymers for applications in next-generation Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPV), and Organic Field-Effect Transistors (OFETs) . The high purity of this boronic ester is paramount, as even trace impurities can act as quenching sites, reducing luminance efficiency and color purity in OLED devices, or catalyze degradation pathways that shorten device operational lifespan . Attention: This product is for research use only. It is not intended for human or veterinary use.

Properties

IUPAC Name

2-[5,5-dihexyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b][1]benzosilol-7-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H56B2O4Si/c1-11-13-15-17-23-43(24-18-16-14-12-2)31-25-27(37-39-33(3,4)34(5,6)40-37)19-21-29(31)30-22-20-28(26-32(30)43)38-41-35(7,8)36(9,10)42-38/h19-22,25-26H,11-18,23-24H2,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LROKIACOFVFLQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C([Si]3(CCCCCC)CCCCCC)C=C(C=C4)B5OC(C(O5)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H56B2O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101131736
Record name 9,9-Dihexyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-9-silafluorene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

602.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852138-91-1
Record name 9,9-Dihexyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-9-silafluorene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852138-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,9-Dihexyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-9-silafluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101131736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

9,9-Dihexyl-9H-9-silafluorene-2,7-bis(boronic acid pinacol ester) is a compound with significant potential in various research applications, particularly in the field of organic chemistry and materials science. Its molecular formula is C36H56B2O4SiC_{36}H_{56}B_{2}O_{4}Si with a molecular weight of 602.5 g/mol. This compound is recognized for its unique structural properties, which contribute to its biological activity and utility in synthetic organic processes.

PropertyValue
Molecular FormulaC36H56B2O4Si
Molecular Weight602.5 g/mol
CAS Number852138-91-1
Purity≥ 95%

Biological Activity

The biological activity of 9,9-Dihexyl-9H-9-silafluorene-2,7-bis(boronic acid pinacol ester) has been explored in various studies, focusing on its interactions at the molecular level and potential applications in medicinal chemistry.

  • Chemoselective Reactions : The compound exhibits chemoselective oxidation properties when interacting with other organoboron compounds. This is particularly relevant in synthetic organic chemistry where selective transformations are crucial .
  • Stability Under Various Conditions : Studies indicate that boronic esters like this compound are stable under basic aqueous-organic conditions, which is essential for maintaining activity during reactions .

Case Studies

  • Kinetic Studies : Research has demonstrated that the rates of protodeboronation and hydrolysis can be significantly affected by the presence of the pinacol ester moiety. Kinetic simulations suggest that this compound can stabilize reactive intermediates, thus enhancing its utility in synthetic pathways .
  • Oxidation Reactions : In a study focusing on the oxidation of aryl organoboron systems, it was found that 9,9-Dihexyl-9H-9-silafluorene-2,7-bis(boronic acid pinacol ester) could facilitate selective oxidation reactions while minimizing undesired side reactions .

Research Findings

Research findings highlight several key aspects of the biological activity of this compound:

  • Selectivity in Reactions : The compound has shown high selectivity (>99:1) in chemoselective oxidation processes when compared to other boronic acids and esters .
  • Stability Analysis : The stability of boronic esters like this one under various pH levels has been characterized, revealing insights into their behavior during chemical transformations .

Potential Applications

The unique properties of 9,9-Dihexyl-9H-9-silafluorene-2,7-bis(boronic acid pinacol ester) position it as a valuable reagent in:

  • Synthetic Organic Chemistry : Its ability to selectively oxidize and transform other compounds makes it a vital tool for chemists.
  • Material Science : The structural characteristics may lend themselves to applications in developing novel materials with specific electronic or optical properties.

Scientific Research Applications

Overview

9,9-Dihexyl-9H-9-silafluorene-2,7-bis(boronic acid pinacol ester) is a compound with the molecular formula C36H56B2O4Si\text{C}_{36}\text{H}_{56}\text{B}_{2}\text{O}_{4}\text{Si} and a molecular weight of 602.5 g/mol. It has garnered attention in various fields, particularly in organic chemistry and materials science, due to its unique structural properties and biological activity. This article explores its applications, supported by case studies and comprehensive data.

Synthetic Organic Chemistry

The compound is utilized as a reagent in synthetic organic chemistry due to its ability to facilitate selective oxidation reactions. Its chemoselective properties allow for high selectivity (>99:1) in oxidation processes compared to other boronic acids and esters. This selectivity is crucial for developing complex organic molecules without unwanted side reactions.

Material Science

In material science, 9,9-Dihexyl-9H-9-silafluorene-2,7-bis(boronic acid pinacol ester) is explored for its potential in creating novel materials with specific electronic and optical properties. Its structural characteristics make it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.

Kinetic Studies

Research indicates that the rates of protodeboronation and hydrolysis are significantly influenced by the presence of the pinacol ester moiety. Kinetic simulations suggest that this compound can stabilize reactive intermediates, enhancing its utility in synthetic pathways.

Oxidation Reactions

A study focusing on the oxidation of aryl organoboron systems demonstrated that this compound could facilitate selective oxidation reactions while minimizing undesired side reactions. This property is particularly beneficial in the synthesis of pharmaceuticals where precision is paramount.

Research Findings

Several key findings have emerged from studies on this compound:

  • Selectivity in Reactions : The high selectivity observed in chemoselective oxidation processes highlights its potential as a valuable tool for chemists.
  • Stability Analysis : The stability of boronic esters like this one under various pH levels has been characterized, revealing insights into their behavior during chemical transformations.

Potential Applications

The unique properties of 9,9-Dihexyl-9H-9-silafluorene-2,7-bis(boronic acid pinacol ester) position it as a valuable reagent in:

  • Synthetic Organic Chemistry : Its ability to selectively oxidize and transform other compounds makes it vital for complex organic synthesis.
  • Material Science : Its structural characteristics may lend themselves to developing novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Key Properties :

  • Structure : Silicon atom in the fluorene core enhances electron-withdrawing character.
  • Solubility : Hexyl chains improve solubility in organic solvents compared to shorter alkyl chains .
  • Thermal Stability : Silicon substitution may increase thermal stability compared to carbon analogs .

Comparison with Structurally Similar Compounds

9,9-Dioctylfluorene-2,7-bis(boronic acid pinacol ester) (CAS: 196207-58-6)

Structural Differences :

  • Core : Fluorene (carbon-based) vs. silafluorene (silicon-based).
  • Side Chains : Octyl (C8) vs. hexyl (C6) groups.

Functional Differences :

  • Electronic Properties : The fluorene core lacks the electron-withdrawing effect of silicon, leading to a higher HOMO level and narrower bandgap in polymers.
  • Suzuki Coupling Efficiency : Fluorene-based boronic esters are widely used in polymer synthesis (e.g., PFQ10 copolymers in ), but silafluorene derivatives may offer improved electron mobility in OLEDs .
  • Solubility : Longer octyl chains enhance solubility but may reduce crystallinity in thin films compared to hexyl chains .

9,9-Didodecyl-9H-fluorene-2,7-diboronic acid bis(pinacol ester) (CAS: 711026-06-1)

Structural Differences :

  • Side Chains : Didodecyl (C12) vs. dihexyl (C6).

Functional Differences :

  • Solubility: Longer dodecyl chains significantly improve solubility in non-polar solvents but reduce charge carrier mobility due to increased steric hindrance .
  • Thermal Stability : Higher molecular weight (754.78 g/mol vs. ~642.57 g/mol for dioctyl analogs) may reduce thermal degradation during device fabrication .

9,9-Dimethyl-9H-fluorene-2-boronic acid pinacol ester (CAS: 569343-09-5)

Structural Differences :

  • Side Chains : Methyl (C1) vs. hexyl (C6).
  • Boronic Ester Groups : Single boronic ester at the 2-position vs. bis-esters at 2,7-positions.

Functional Differences :

  • Solubility : Methyl groups limit solubility, making processing challenging .
  • Reactivity : Single boronic ester restricts polymerization to linear or low-branched structures, unlike bis-esters enabling cross-linked polymers .

9,9'-Spirodifluorene-2-boronic acid pinacol ester (CAS: 884336-44-1)

Structural Differences :

  • Core : Spirodifluorene (two fused fluorenes) vs. silafluorene.

Functional Differences :

  • Optoelectronic Properties : The spiro structure reduces aggregation and excimer formation, enhancing blue-light emission efficiency in OLEDs .
  • Thermal Stability : Higher melting point (248–252°C) compared to silafluorene derivatives, beneficial for high-temperature processing .

Comparative Data Table

Compound Core Structure Side Chains Boronic Ester Positions Molecular Weight (g/mol) Key Applications
Target Compound Silafluorene Dihexyl 2,7 ~642* OLEDs, OPVs
9,9-Dioctylfluorene-2,7-bis(boron ester) Fluorene Dioctyl 2,7 642.57 Polymer synthesis
9,9-Didodecylfluorene-2,7-bis(boron ester) Fluorene Didodecyl 2,7 754.78 Solution-processed OPVs
9,9-Dimethylfluorene-2-boron ester Fluorene Dimethyl 2 293.17 Small-molecule synthesis
9,9'-Spirodifluorene-2-boron ester Spirodifluorene None 2 442.36 Blue OLEDs

*Estimated based on similar compounds.

Research Findings and Trends

  • Silafluorene Advantages : Silicon incorporation improves electron affinity and thermal stability, making the target compound promising for n-type semiconductors .
  • Alkyl Chain Trade-offs : Longer chains (C12) enhance solubility but reduce charge mobility, while shorter chains (C6) balance processability and performance .
  • Bis-Boronic Esters : The 2,7-substitution pattern enables efficient polymerization, critical for high-molecular-weight conjugated polymers .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Silafluorene FormationMe₂SiCl₂, 2,2′-dilithiobiphenylene, THF, −78°C60–70
BorylationPd(dppf)Cl₂, B₂(pin)₂, K₃PO₄, toluene, 90°C75–85

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond angles (e.g., C–Si–C ~109.5°) and confirms silafluorene planarity .
  • NMR Spectroscopy :
    • ¹H NMR : Hexyl protons (δ 0.8–1.5 ppm), aromatic protons (δ 7.2–8.1 ppm) .
    • ¹³C NMR : Boron-bound carbons (δ 80–85 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular ion [M+H]⁺ matching C₃₅H₅₄B₂O₄Si (calc. 612.39) .

Advanced: How does sila-substitution (Si vs. C) at the 9-position influence electronic properties and reactivity?

Methodological Answer:
The Si atom introduces σ-orbital conjugation*, reducing the HOMO-LUMO gap compared to carbon analogs. Key effects:

  • Enhanced Electron Transport : Si’s larger atomic radius increases π-orbital delocalization, improving charge mobility in organic electronics .
  • Reduced Steric Hindrance : Longer Si–C bonds (1.87 Å vs. C–C 1.54 Å) allow tighter packing in polymer matrices .
  • Reactivity : Si–C bonds are hydrolytically stable under Suzuki conditions but require inert atmospheres to prevent oxidation .

Q. Table 2: Comparative Electronic Properties

Property9-Silafluorene DerivativeCarbon Analog (Fluorene)Reference
HOMO (eV)−5.2−5.6
LUMO (eV)−2.8−3.1
Band Gap (eV)2.42.5

Advanced: What strategies resolve contradictions in reported purity or by-product formation during synthesis?

Methodological Answer:
Discrepancies often arise from incomplete borylation or siloxane by-products . Mitigation strategies:

  • Reaction Monitoring : Use TLC (Rf = 0.3 in hexane/EtOAc 4:1) to track intermediate formation .
  • By-product Removal :
    • Siloxanes : Hydrolyze with dilute HCl, extract with DCM .
    • Unreacted Boron Reagents : Wash with aqueous NaHCO₃ .
  • Quantitative Analysis : ICP-MS for residual Pd (<1 ppm) and elemental analysis for B/Si stoichiometry .

Advanced: How can computational modeling guide experimental design for applications in organic electronics?

Methodological Answer:
Density Functional Theory (DFT) predicts optoelectronic behavior:

  • Charge Transport : Simulate hole/electron mobility using Gaussian09 (B3LYP/6-31G*) to optimize geometries .
  • Aggregation Studies : Molecular dynamics (MD) in Materials Studio® models π-π stacking distances (e.g., 3.5 Å for silafluorene vs. 3.8 Å for fluorene) .
  • Synthetic Pathway Validation : Transition state analysis identifies energetically favorable routes for borylation .

Basic: What are standard protocols for characterizing thermal stability and decomposition profiles?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Measures decomposition onset (>300°C in N₂) .
  • Differential Scanning Calorimetry (DSC) : Detects glass transition (Tg ~120°C) and crystallization events .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 28 days; monitor via FTIR for Si–O bond formation .

Advanced: How do hexyl substituents impact solubility and film-forming properties in device fabrication?

Methodological Answer:

  • Solubility : Hexyl chains enhance solubility in nonpolar solvents (toluene, chloroform) for spin-coating (10–20 mg/mL) .
  • Morphology Control : Atomic force microscopy (AFM) reveals smoother films (RMS roughness <1 nm) compared to shorter alkyl chains .
  • Device Performance : Longer alkyl groups reduce interchain recombination in OLEDs, improving external quantum efficiency (EQE) by 15% .

Advanced: What are the challenges in scaling up synthesis while maintaining batch consistency?

Methodological Answer:
Critical factors include:

  • Catalyst Loading : Optimize Pd(dppf)Cl₂ to 0.5–1 mol% to minimize costs without compromising yield .
  • Mixing Efficiency : Use microreactors for exothermic borylation steps to avoid hot spots .
  • Purification Scaling : Replace column chromatography with centrifugal partition chromatography (CPC) for higher throughput .

Q. Table 3: Scale-up Parameters

ParameterLab Scale (1 g)Pilot Scale (100 g)
Reaction Time24 h18 h
Pd Catalyst1 mol%0.7 mol%
Yield80%75%

Basic: What are the recommended storage conditions to prevent degradation?

Methodological Answer:

  • Inert Atmosphere : Store under argon in flame-sealed ampoules to prevent boronic ester hydrolysis .
  • Temperature : −20°C for long-term storage; room temperature for daily use (<1 week) .
  • Light Sensitivity : Amber glass vials to avoid photooxidation of the silafluorene core .

Advanced: How can researchers validate the compound’s performance in optoelectronic devices?

Methodological Answer:

  • OLED Fabrication : Spin-coat onto ITO/PEDOT:PSS substrates; evaporate cathode (Ca/Al). Measure luminance (cd/m²) and EQE .
  • Stability Testing : Operate devices at 1000 cd/m² for 100 h; monitor efficiency roll-off (<10% acceptable) .
  • Comparative Studies : Benchmark against 9,9-dioctylfluorene analogs to isolate sila-substitution effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9,9-Dihexyl-9H-9-silafluorene-2,7-bis(boronic acid pinacol esteR)
Reactant of Route 2
Reactant of Route 2
9,9-Dihexyl-9H-9-silafluorene-2,7-bis(boronic acid pinacol esteR)

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